molecular formula C22H16ClN3O4 B15018112 4-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

4-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B15018112
M. Wt: 421.8 g/mol
InChI Key: UHHXPQIUBVWHDO-UHFFFAOYSA-N
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Description

4-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the benzoxazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a transition metal catalyst.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride can be employed.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding amine derivative.

Scientific Research Applications

4-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Chlorantraniliprole: Another benzamide derivative with insecticidal properties.

    Indole Derivatives: Compounds with similar heterocyclic structures and diverse biological activities.

Uniqueness

4-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring and nitro group make it particularly interesting for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H16ClN3O4

Molecular Weight

421.8 g/mol

IUPAC Name

4-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C22H16ClN3O4/c1-12-3-8-17-20(9-12)30-22(25-17)15-5-4-13(2)18(10-15)24-21(27)14-6-7-16(23)19(11-14)26(28)29/h3-11H,1-2H3,(H,24,27)

InChI Key

UHHXPQIUBVWHDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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